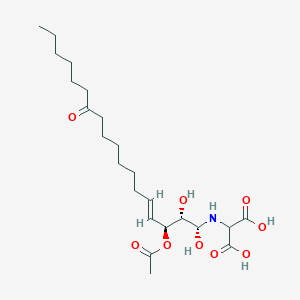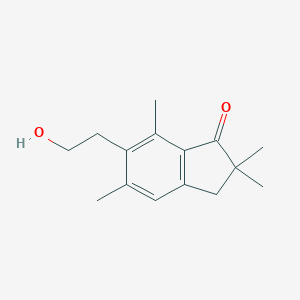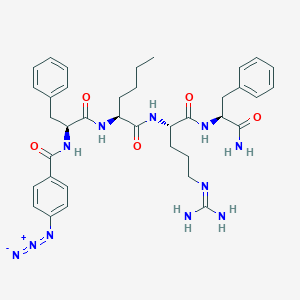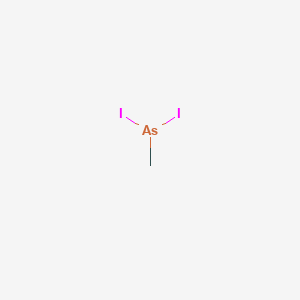
tert-Butyl(4-(2-hydroxyethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Defensin HNP-3 (human) trifluoroacetate salt is an antimicrobial peptide secreted by human polymorphonuclear leukocytes. It is known for its ability to bind to recombinant, immobilized human surfactant protein D and inhibit focus formation in Madin-Darby canine kidney cells infected with influenza A virus. This compound is part of the alpha-defensin family and plays a crucial role in the innate immune response by protecting against a broad range of infectious agents, including bacteria, fungi, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Defensin HNP-3 (human) trifluoroacetate salt is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .
Industrial Production Methods: Large-scale production of Defensin HNP-3 (human) trifluoroacetate salt follows similar principles as laboratory synthesis but involves automated peptide synthesizers and large-scale purification systems. The process ensures high purity and yield, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Defensin HNP-3 (human) trifluoroacetate salt primarily undergoes disulfide bond formation, which is crucial for its structural stability and biological activity. The peptide contains six cysteine residues that form three disulfide bonds, creating a stable and bioactive conformation .
Common Reagents and Conditions:
Oxidation: Formation of disulfide bonds is achieved through oxidation reactions using reagents such as iodine or air oxidation in the presence of a mild base.
Reduction: Disulfide bonds can be reduced using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid substitutions can be introduced during peptide synthesis to study structure-activity relationships.
Major Products Formed: The major product formed from these reactions is the bioactive Defensin HNP-3 (human) trifluoroacetate salt with correctly formed disulfide bonds, ensuring its antimicrobial properties .
Scientific Research Applications
Defensin HNP-3 (human) trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide folding.
Biology: Investigated for its role in the innate immune response and its interactions with microbial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections caused by bacteria, fungi, and viruses.
Industry: Utilized in the development of antimicrobial coatings and materials to prevent microbial contamination.
Mechanism of Action
Defensin HNP-3 (human) trifluoroacetate salt exerts its effects through multiple mechanisms:
Membrane Disruption: The peptide interacts with microbial membranes, causing membrane permeabilization and cell lysis.
Immune Modulation: It can modulate the immune response by forming complexes with cellular molecules, including proteins, nucleic acids, and carbohydrates.
Binding to Molecular Targets: Defensin HNP-3 binds to human surfactant protein D, inhibiting viral infections and enhancing the clearance of pathogens.
Comparison with Similar Compounds
Defensin HNP-3 (human) trifluoroacetate salt is part of the alpha-defensin family, which includes other similar compounds such as:
- Defensin HNP-1 (human) trifluoroacetate salt
- Defensin HNP-2 (human) trifluoroacetate salt
- Defensin HNP-4 (human) trifluoroacetate salt
Uniqueness: Defensin HNP-3 (human) trifluoroacetate salt is unique due to its specific amino acid sequence and disulfide bond pattern, which confer distinct antimicrobial properties and immune-modulating effects . It differs from Defensin HNP-1 by only one amino acid, yet this difference can significantly impact its biological activity .
Properties
CAS No. |
147284-02-4 |
|---|---|
Molecular Formula |
C10H16N2O3S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
InChI Key |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Synonyms |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)








